1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine
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Overview
Description
Preparation Methods
a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One synthetic route involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines . Deprotection of these intermediates followed by intramolecular cyclization leads to piperazinopyrrolidinones.
b. Reaction with 2-bromoethyldiphenylsulfonium triflate: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions include derivatives with modified substituents.
Scientific Research Applications
a. Medicinal Chemistry: This compound’s piperazine moiety contributes to its biological activity. It has been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for novel drug development.
b. Industry: 1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine may find applications in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals. Its unique substitution pattern makes it valuable for designing new compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects and biological pathways.
Comparison with Similar Compounds
While there are other piperazine derivatives, this compound’s specific substitution pattern sets it apart. Further studies can explore its distinct properties compared to related compounds.
Properties
Molecular Formula |
C11H14FN3O2 |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-(2-fluoro-5-methyl-4-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H14FN3O2/c1-8-6-11(14-4-2-13-3-5-14)9(12)7-10(8)15(16)17/h6-7,13H,2-5H2,1H3 |
InChI Key |
AZPCWIIIJMTUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCNCC2 |
Origin of Product |
United States |
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